Irosustat
Overview
Description
Irosustat is an orally active, irreversible, nonsteroidal inhibitor of steroid sulfatase (STS) and a member of the aryl sulfamate ester class of drugs . It has been investigated for the treatment of Metastatic Breast Cancer and Locally Advanced Breast Cancer .
Synthesis Analysis
Irosustat shows non-linear disposition characteristics modelled as maximum binding capacity into the red blood cells . The plasma concentration corresponding to half of the maximum capacity was 32.79 ng/mL . The value of the blood to plasma concentration ratio in linear conditions was 419, indicating very high affinity for the red blood cells .Molecular Structure Analysis
Irosustat has a molecular formula of C14H15NO5S . It belongs to the class of organic compounds known as cycloheptapyrans, which are organic heterocyclic compounds containing a cycloheptane derivative fused to a pyran .Chemical Reactions Analysis
Irosustat shows non-linear disposition characteristics modelled as maximum binding capacity into the red blood cells . The plasma concentration corresponding to half of the maximum capacity was 32.79 ng/mL . The value of the blood to plasma concentration ratio in linear conditions was 419, indicating very high affinity for the red blood cells .Physical And Chemical Properties Analysis
Irosustat has a molecular weight of 309.338 g/mol . It belongs to the class of organic compounds known as cycloheptapyrans, which are organic heterocyclic compounds containing a cycloheptane derivative fused to a pyran .Scientific Research Applications
1. Irosustat in Breast Cancer Treatment
Irosustat, a steroid sulfatase inhibitor, has shown promising results in the treatment of estrogen receptor-positive (ER+) breast cancer. A study by (Palmieri et al., 2017) reported that irosustat significantly reduced tumor cell proliferation in ER+ breast cancer patients. This was determined using FLT-PET scans to measure the uptake of fluorothymidine, a marker of cell proliferation. Additionally, irosustat was well tolerated by patients, with most adverse events being mild.
2. Steroid Sulfatase Inhibition Mechanism
The structure-activity relationship of Irosustat was explored by (Woo et al., 2011), providing insights into its mechanism as a steroid sulfatase (STS) inhibitor. The study indicated that certain modifications to the structure of Irosustat could enhance its inhibitory potency, thereby contributing to its effectiveness in hormone-dependent cancer therapies.
3. Metabolism and Interaction Potential
Irosustat's metabolism and interaction with other drug-metabolizing enzymes have been studied to understand its pharmacokinetics and potential drug-drug interactions. (Ventura et al., 2011) found that irosustat is extensively metabolized in vitro, with similar profiles across different species. Moreover, (Ventura et al., 2012) revealed that Irosustat does not significantly inhibit or induce the main drug-metabolizing enzymes at clinically relevant concentrations, suggesting a lower potential for drug-drug interactions.
4. Combination Therapy with Aromatase Inhibitors
A study by (Palmieri et al., 2017) examined the effect of adding irosustat to aromatase inhibitor therapy in ER-positive breast cancer patients. The results showed clinical benefits with an acceptable safety profile, supporting the potential of irosustat in combination therapies.
5. Dose Optimization in Breast Cancer
The optimal biological dose of irosustat for estrogen receptor-positive breast cancer was determined in a study by (Coombes et al., 2013). The study established a recommended dose of 40 mg, which showed significant STS inhibition and corresponding endocrine suppression.
Safety And Hazards
Future Directions
There is good evidence to suggest that STS inhibitors like Irosustat may provide benefits in patients with colorectal and ovarian cancer, and in treating endometriosis . A number of second- and third-generation inhibitors have been developed, together with single molecules that possess aromatase–STS inhibitory properties . The further development of potent STS inhibitors will allow their potential therapeutic value to be explored in a variety of hormone-dependent cancers and possibly other non-oncological conditions .
properties
IUPAC Name |
(6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl) sulfamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c15-21(17,18)20-9-6-7-11-10-4-2-1-3-5-12(10)14(16)19-13(11)8-9/h6-8H,1-5H2,(H2,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLPMJSGSBLWRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)OS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183059 | |
Record name | Irosustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Irosustat | |
CAS RN |
288628-05-7 | |
Record name | 6,7,8,9,10,11-Hexahydro-6-oxobenzo[b]cyclohepta[d]pyran-3-yl sulfamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288628-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Irosustat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288628057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Irosustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02292 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Irosustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IROSUSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/366037O6O7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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